molecular formula C23H29N3O10 B14765126 Thalidomide-O-acetamido-PEG4-OH

Thalidomide-O-acetamido-PEG4-OH

Cat. No.: B14765126
M. Wt: 507.5 g/mol
InChI Key: ACEWXSQOQGCDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-acetamido-PEG4-OH is a derivative of thalidomide, a cereblon (CRBN)-binding E3 ubiquitin ligase ligand, conjugated to a tetraethylene glycol (PEG4) linker with a terminal hydroxyl (-OH) group. This compound is designed for use in proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules, enabling targeted protein degradation by recruiting CRBN to specific disease-relevant proteins. The PEG4 linker enhances solubility and provides spatial flexibility, while the hydroxyl group allows further functionalization via conjugation chemistry .

Properties

Molecular Formula

C23H29N3O10

Molecular Weight

507.5 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]acetamide

InChI

InChI=1S/C23H29N3O10/c27-7-9-34-11-13-35-12-10-33-8-6-24-19(29)14-36-17-3-1-2-15-20(17)23(32)26(22(15)31)16-4-5-18(28)25-21(16)30/h1-3,16,27H,4-14H2,(H,24,29)(H,25,28,30)

InChI Key

ACEWXSQOQGCDKC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG4-OH typically involves the conjugation of thalidomide with a PEG4 linker. The process often includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-acetamido-PEG4-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various conjugates where the PEG4 linker is replaced or modified with other functional groups .

Scientific Research Applications

Thalidomide-O-acetamido-PEG4-OH is a synthetic compound that combines thalidomide with polyethylene glycol (PEG) functionalized with an acetamido group. The addition of polyethylene glycol enhances the solubility and bioavailability of thalidomide, making it a candidate for biomedical applications, particularly in drug delivery systems and therapeutic formulations. this compound retains the immunomodulatory effects of thalidomide, including anti-inflammatory and anti-angiogenic properties, while potentially improving pharmacokinetics due to the PEG moiety. PEGylation can enhance the half-life of drugs in circulation, reduce immunogenicity, and improve solubility, making this compound suitable for applications in treating conditions such as multiple myeloma and leprosy.

Scientific Research Applications

Interaction studies involving this compound focus on its binding affinity with various biological targets, including proteins involved in immune response modulation. These studies assess how the PEGylation affects interactions with target molecules compared to non-PEGylated thalidomide. Preliminary data suggest that PEGylation may alter binding kinetics and specificity, which could enhance therapeutic outcomes while reducing side effects associated with traditional thalidomide use.

Related Compounds

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Aspects
Thalidomide-O-PEG4-NHS esterContains NHS ester for conjugationEnables direct coupling to amines for drug delivery
Thalidomide-O-amido-PEG4-azideContains azide functional groupUseful for click chemistry applications
Thalidomide-propargyl-O-PEG4-OHPropargyl group allows derivatizationEnhanced reactivity for bioconjugation

This compound stands out due to its combination of thalidomide's therapeutic properties with the advantageous characteristics of polyethylene glycol and an acetamido group, offering improved solubility and bioavailability compared to other derivatives.

Thalidomide Background

Mechanism of Action

The mechanism of action of Thalidomide-O-acetamido-PEG4-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome . This process is crucial for the selective degradation of target proteins, making it a valuable tool in PROTAC technology .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thalidomide Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight PEG Length Terminal Group Key Applications References
Thalidomide-O-amido-PEG4-NH2·HCl 2245697-85-0 C25H35ClN4O10 587.02 PEG4 NH2·HCl PROTAC synthesis, E3 ligase recruitment
Thalidomide-PEG4-COOH 2828438-28-2 C22H26N2O10 478.45 PEG4 COOH Protein conjugation, bioconjugation
Thalidomide-O-amido-C4-NH2·TFA 1799711-25-3 N/A N/A C4 alkyl NH2·TFA Limited solubility, experimental use
Thalidomide-Piperazine-PEG1-NH2·HCl 2357111-30-7 N/A N/A PEG1 NH2·HCl Rigid linker for short-distance targeting
Lenalidomide-C4-NH2·HCl 1950635-16-1 N/A N/A C4 alkyl NH2·HCl Enhanced cereblon binding affinity

Key Findings

Linker Flexibility and Solubility :

  • PEG4-containing derivatives (e.g., Thalidomide-PEG4-COOH) exhibit superior aqueous solubility compared to alkyl-linked analogs (e.g., Thalidomide-O-amido-C4-NH2·TFA) due to the hydrophilic PEG spacer .
  • Piperazine-containing linkers (e.g., Thalidomide-Piperazine-PEG1-NH2·HCl) introduce rigidity, which may reduce off-target effects but limit adaptability in PROTAC design .

Terminal Group Reactivity :

  • COOH-terminated compounds (e.g., Thalidomide-PEG4-COOH) are ideal for carbodiimide-mediated conjugation with amines, enabling stable amide bond formation .
  • NH2-terminated compounds (e.g., Thalidomide-O-amido-PEG4-NH2·HCl) facilitate reactions with activated carboxylates or NHS esters, critical for modular PROTAC assembly .

Biological Activity: Lenalidomide derivatives (e.g., Lenalidomide-C4-NH2·HCl) show higher cereblon-binding affinity than thalidomide analogs, enhancing degradation efficiency . Thalidomide-O-amido-PEG4-NH2·HCl demonstrates robust in vitro activity in degrading BRD4 and other oncoproteins, with EC50 values in the nanomolar range .

Toxicity and Stability: All thalidomide derivatives carry inherent risks of teratogenicity and neurotoxicity, necessitating strict handling protocols . PEGylated compounds exhibit improved metabolic stability over non-PEGylated variants, reducing rapid clearance in vivo .

Q & A

Q. How is Thalidomide-O-acetamido-PEG4-OH synthesized, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves conjugating thalidomide derivatives with a tetraethylene glycol (PEG4) spacer via an acetamido linker. Critical steps include protecting reactive groups during PEGylation and ensuring regioselective coupling. For purity validation, reversed-phase HPLC coupled with UV detection (e.g., at 220 nm) is recommended, as outlined in USP guidelines for thalidomide analogs . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should confirm structural integrity, while elemental analysis ensures stoichiometric accuracy. Researchers must adhere to protocols for sample preparation, including sonication in acetonitrile for dissolution and filtration to avoid particulate interference .

Q. What is the mechanism of action of this compound in antiangiogenic activity?

Methodological Answer: The antiangiogenic effect is hypothesized to stem from thalidomide’s core structure, which inhibits endothelial cell proliferation and migration by downregulating VEGF and FGF-2 pathways. The PEG4 spacer may enhance solubility and reduce off-target binding, as seen in studies of similar PEGylated teratogens . To validate this, use in vitro assays like endothelial tube formation and Matrigel plug assays. Quantify angiogenic markers (e.g., VEGF levels via ELISA) in treated vs. control groups, referencing methodologies from antiangiogenic studies in myeloma models .

Q. How to optimize in vitro assays for evaluating the compound’s pharmacokinetic properties?

Methodological Answer: Employ liver microsomal stability assays to assess metabolic degradation, using LC-MS/MS for quantification. For cellular uptake studies, use fluorescence-labeled analogs or radiolabeled compounds in cancer cell lines (e.g., MM1.S myeloma cells). Parallel artificial membrane permeability assays (PAMPA) can predict blood-brain barrier penetration. Ensure reproducibility by normalizing data to protein content and including positive controls (e.g., unmodified thalidomide) .

Advanced Research Questions

Q. How to design experiments to assess the chiral stability of this compound under physiological conditions?

Methodological Answer: Chiral stability is critical due to thalidomide’s historical teratogenicity. Use polysaccharide-type chiral stationary phases (CSPs) for HPLC separation, as validated in comparative studies of thalidomide analogs . Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and sample at timed intervals. Monitor enantiomeric excess via circular dichroism (CD) spectroscopy. For in vivo correlation, administer racemic mixtures to animal models and quantify enantiomer ratios in plasma and tissues using chiral MS .

Q. What strategies resolve contradictions in efficacy data across different in vivo models?

Methodological Answer: Contradictions may arise from model-specific vascularization or immune microenvironments. Conduct a meta-analysis of existing data, stratifying results by model type (e.g., xenograft vs. transgenic). Use multivariate regression to identify confounding variables (e.g., tumor vascular density, cytokine profiles). Validate findings via cross-model replication: for example, test the compound in both immunocompromised (e.g., SCID mice) and immunocompetent models to isolate immune-mediated effects .

Q. How does the PEG4 linker length affect the compound’s bioavailability and therapeutic index?

Methodological Answer: Compare PEG4-conjugated derivatives with shorter (PEG2) or longer (PEG8) linkers in pharmacokinetic studies. Measure AUC (area under the curve) and Cmax via serial plasma sampling in rodent models. For therapeutic index, establish dose-response curves for efficacy (e.g., tumor volume reduction) and toxicity (e.g., neuropathic endpoints). Use molecular dynamics simulations to correlate linker length with binding affinity to cereblon (CRBN), the primary target of thalidomide derivatives .

Q. How to address discrepancies between in vitro potency and in vivo efficacy in preclinical studies?

Methodological Answer: Discrepancies may result from poor tissue penetration or metabolic inactivation. Perform ex vivo histology to assess compound distribution in tumors. Use PET imaging with radiolabeled analogs to quantify tumor uptake. Validate metabolites via high-resolution MS and test their activity in secondary assays. Adjust experimental design by incorporating pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge in vitro and in vivo data .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-dependent anti-myeloma activity?

Methodological Answer: Use nonlinear regression (e.g., log-dose vs. response) to calculate IC50 values. For survival data, apply Kaplan-Meier analysis with log-rank tests, as demonstrated in clinical trials of thalidomide . Address heterogeneity via mixed-effects models or bootstrapping. Ensure power analysis (α=0.05, β=0.2) during experimental design to determine cohort sizes .

Q. How to validate the specificity of this compound for CRBN binding?

Methodological Answer: Perform competitive binding assays using recombinant CRBN and fluorescent probes (e.g., FITC-labeled pomalidomide). Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, Kon/Koff). Validate specificity via CRISPR-Cas9 CRBN-knockout cell lines; loss of activity in knockouts confirms target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.